molecular formula C8H13ClN2O B6607336 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride CAS No. 2839157-79-6

2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride

Cat. No.: B6607336
CAS No.: 2839157-79-6
M. Wt: 188.65 g/mol
InChI Key: PNYARDYSLCFDQT-UHFFFAOYSA-N
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Description

2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle with one nitrogen atom, known for its biological activity and presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride typically involves the reaction of 2,5-dimethylpyrrole with appropriate reagents to introduce the amino and ethanone groups. One common method involves the reaction of 2,5-dimethylpyrrole with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with ammonia to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-5-3-7(6(2)10-5)8(11)4-9;/h3,10H,4,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYARDYSLCFDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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